1-(3-Carboxyphenyl)-2-thiourea
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and characterization of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Synthesis and Chemical Applications
- Thioureas, including 1-(3-Carboxyphenyl)-2-thiourea, play a significant role in organic chemistry. For instance, thioureas are involved in [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to the efficient production of 2-amino-4,5-dihydrothiophenes. These compounds are crucial in various organic transformations and can be used to produce heterocyclic cores, demonstrating their versatility in synthetic chemistry (Xie et al., 2019).
Coordination Chemistry and Molecular Docking Studies
- Thiourea derivatives, including those similar to 1-(3-Carboxyphenyl)-2-thiourea, have been studied for their ability to form complexes with metals. These complexes exhibit interesting properties such as interaction with DNA and potential as antioxidants. Molecular docking studies of these complexes have shown strong interactions with specific proteins, which could have implications in pharmaceuticals (Hussain et al., 2020).
Structural and Biological Aspects
- The structural diversity of 1-(acyl/aroyl)-3-(substituted) thioureas, a category that includes 1-(3-Carboxyphenyl)-2-thiourea, makes them important in various fields such as ion sensors, corrosion inhibitors, and pharmaceuticals. Their medicinal applications, in particular, have seen significant advancements, indicating their potential in drug development and other biological applications (Saeed et al., 2017).
Enzyme Inhibition and Sensing Applications
- Thiourea derivatives are efficient enzyme inhibitors and can act as sensors for toxic metals like mercury. This highlights their potential in biomedical research, especially in developing therapeutic agents and diagnostic tools (Rahman et al., 2021).
Chiral Solvating Agents in NMR Spectroscopy
- Certain thiourea derivatives have been used as chiral solvating agents (CSAs) for enantiodifferentiation of amino acid derivatives in NMR spectroscopy. This application is crucial in stereochemical analysis, relevant in drug discovery and the development of chiral pharmaceuticals (Recchimurzo et al., 2020).
Cytotoxicity Studies and Anticancer Potential
- Thiourea derivatives have been investigated for their cytotoxicity against various cancer cell lines, suggesting their potential use in anticancer therapies. This research is vital for the development of new chemotherapeutic agents (Ruswanto et al., 2015).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This could include potential applications of the compound, areas for further research, or improvements to the synthesis process.
properties
IUPAC Name |
3-(carbamothioylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJYVACDJEUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356218 | |
Record name | 1-(3-Carboxyphenyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carboxyphenyl)-2-thiourea | |
CAS RN |
37182-75-5 | |
Record name | 1-(3-Carboxyphenyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Carboxyphenyl)-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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